Bis(4-methylphenyl)phosphinic acid
Description
Bis(4-methylphenyl)phosphinic acid is an organophosphorus compound characterized by a central phosphorus atom bonded to two 4-methylphenyl groups and a hydroxyl group. Its structure, (4-CH₃C₆H₄)₂P(O)OH, combines aromatic rings with electron-donating methyl substituents, which influence its electronic and steric properties. The para-methyl groups enhance solubility in organic solvents while maintaining moderate acidity typical of phosphinic acids (pKa ~1–3) .
Synthesis typically involves catalytic hydrogenation or substitution reactions, as seen in analogous bis(aminomethyl)phosphinic acid derivatives, where palladium catalysts are employed to introduce functional groups .
Applications of this compound are inferred from related compounds. Phosphinic acids are widely used as enzyme inhibitors, metal extractants, and catalysts. For example, bis(aminomethyl)phosphinic acid derivatives exhibit potent urease inhibition , while branched analogs like Cyanex 272 are industrial metal extractants . The methyl substituents in this compound likely optimize its performance in environments requiring balanced hydrophobicity and acidity.
Properties
CAS No. |
1084-11-3 |
|---|---|
Molecular Formula |
C14H15O2P |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
bis(4-methylphenyl)phosphinic acid |
InChI |
InChI=1S/C14H15O2P/c1-11-3-7-13(8-4-11)17(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16) |
InChI Key |
KLLICJFQHGANFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)O |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)O |
Other CAS No. |
1084-11-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
Key Findings :
- Methyl substituents in this compound may mimic the optimal activity of monosubstituted methyl derivatives (e.g., compound 8) .
- Long alkyl chains (e.g., n-hexyl in compound 13) enhance hydrophobic interactions in H. pylori urease .
- Over-substitution (e.g., tetramethylated compound 23) abolishes activity due to steric hindrance .
Key Insights :
- Branched alkyl chains in Cyanex 272 improve metal selectivity over linear analogs .
- Aromatic substituents (e.g., in this compound) may enhance thermal stability in catalytic systems.
HIV Protease Inhibition
Symmetric phosphinic acids show promise as protease inhibitors:
| Compound | Target | Activity (IC₅₀) | Structural Advantage |
|---|---|---|---|
| C2-symmetric bis(α-aminoalkyl)phos. acid | HIV-1 protease | Low micromolar range | Symmetry mimics substrate transition state |
Comparison :
- This compound’s asymmetry may limit its protease inhibition efficacy compared to C2-symmetric analogs .
Preparation Methods
Mechanism and Reactant Selection
Radical-mediated addition reactions represent a robust pathway for synthesizing diarylphosphinic acids. In this method, a phosphorus precursor (e.g., hypophosphorous acid or its salts) reacts with an olefin under radical-forming conditions. For Bis(4-methylphenyl)phosphinic acid, the olefin precursor would logically be 4-methylstyrene (4-vinyltoluene). Sodium hypophosphite (NaH₂PO₂) serves as the phosphorus source, while acetone or azobisisobutyronitrile (AIBN) acts as a radical initiator. Ultraviolet (UV) irradiation (280–380 nm) accelerates initiator decomposition, enabling controlled radical generation at moderate temperatures (30–100°C).
Reaction Optimization
Critical parameters include:
- Initiator concentration : 5–50 mol% relative to sodium hypophosphite ensures sustained radical flux without excessive byproduct formation.
- Temperature : Maintaining 60–80°C balances initiator decomposition rates and prevents thermal degradation of intermediates.
- Solvent system : Acetic acid enhances sodium hypophosphite solubility and stabilizes reactive intermediates.
A hypothetical adaptation of the method described in would involve:
- Dissolving sodium hypophosphite in acetic acid (40–60 wt%).
- Adding 4-methylstyrene at a 2:1 molar ratio relative to NaH₂PO₂.
- Introducing acetone (5–50 mol%) and irradiating with UV light (350 nm) for 8–20 hours.
- Isolating the crude product via alkali washing (10% NaOH), acidification (30% HCl), and dehydration (anhydrous Na₂SO₄).
- Purifying via vacuum distillation (−0.6 MPa, 90–110°C).
Table 1: Hypothetical Radical Addition Protocol for this compound
| Parameter | Condition |
|---|---|
| Phosphorus source | Sodium hypophosphite (40–60 wt%) |
| Olefin | 4-methylstyrene (2 equiv) |
| Initiator | Acetone (20 mol%) |
| UV wavelength | 350 nm |
| Reaction time | 12–18 hours |
| Yield (projected) | 85–92% |
| Purity | >95% (via ³¹P NMR) |
Grignard Reagent-Based Synthesis
Two-Step Alkylation Process
Grignard reagents enable sequential alkylation of phosphorus intermediates. The synthesis proceeds via:
- Formation of phosphonous dichloride : Reacting phosphorus trichloride (PCl₃) with 4-methylphenylmagnesium bromide (2 equiv) in anhydrous diethyl ether.
- Hydrolysis : Treating the dichloride intermediate with water to yield this compound.
Challenges and Mitigation
- Oxidation control : Phosphonous dichlorides are prone to oxidation to phosphonic derivatives. Conducting reactions under inert atmosphere (N₂/Ar) and using freshly distilled PCl₃ minimizes this.
- Steric hindrance : Bulky 4-methylphenyl groups may slow the second alkylation. Increasing reaction temperature to 40–50°C improves kinetics.
Hydrolysis of Phosphonous Dichlorides
Direct Hydrolysis Method
Phosphonous dichlorides, synthesized via PCl₃ and aromatic hydrocarbons, can be hydrolyzed to phosphinic acids. For this compound:
- React PCl₃ with 4-methyltoluene in the presence of AlCl₃ (Friedel-Crafts conditions).
- Hydrolyze the resultant phosphonous dichloride with ice-cold water.
Yield Limitations
This method typically affords lower yields (60–75%) due to competing side reactions, such as the formation of monoarylphosphinic acids. Neutralizing hydrolyzed HCl with NaOH during the reaction improves purity.
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison for this compound Synthesis
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Radical addition | High selectivity, scalable | Requires UV equipment | 85–92% |
| Grignard alkylation | High purity, no initiators needed | Sensitive to moisture, costly | 70–80% |
| Dichloride hydrolysis | Simple setup | Low yield, byproduct formation | 60–75% |
Industrial-Scale Considerations
Environmental Impact
UV-initiated reactions align with green chemistry principles by minimizing volatile organic compound (VOC) emissions and energy consumption compared to thermal methods.
Q & A
Q. What are the key structural features of Bis(4-methylphenyl)phosphinic acid, and how do they influence its chemical reactivity?
this compound features two 4-methylphenyl groups bonded to a phosphorus atom in a phosphinic acid (R₂P(O)OH) configuration. The methyl substituents on the phenyl rings enhance steric hindrance and electron-donating effects, which can modulate reactivity in coordination chemistry and acid-base interactions. The phosphinic acid group enables metal chelation and hydrogen bonding, critical for applications in catalysis or biomolecular interactions. For example, aryl-substituted phosphinic acids like diphenylphosphinic acid ( ) are used in photoresist developers due to their tailored acidity and metal-binding properties .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Key techniques include:
- ³¹P NMR Spectroscopy : To confirm the phosphorus environment, with δ values typically between 20–40 ppm for phosphinic acids (e.g., diphenylphosphinic acid in ) .
- IR Spectroscopy : To identify P=O (≈1200 cm⁻¹) and P–OH (≈2400 cm⁻¹) stretches .
- Mass Spectrometry (MS) : For molecular ion ([M-H]⁻) and fragmentation pattern analysis .
- Elemental Analysis : To verify purity and stoichiometry.
Q. What synthetic routes are commonly employed for aryl-substituted phosphinic acids like this compound?
Synthesis typically involves:
- Arbuzov Reaction : Reacting trialkyl phosphites with alkyl halides, followed by hydrolysis to yield phosphinic acids .
- Michaelis-Becker Reaction : Using Grignard reagents with phosphorus precursors. Challenges include steric hindrance from bulky aryl groups, which may require elevated temperatures or catalytic additives (e.g., palladium for cross-coupling) to improve yields .
Advanced Research Questions
Q. How does the steric profile of this compound affect its coordination chemistry with transition metals?
The 4-methylphenyl groups introduce significant steric bulk, which can limit coordination geometries (e.g., favoring monodentate over bidentate binding) and alter metal complex stability. Comparative studies with less hindered analogs (e.g., bis(2,4,4-trimethylpentyl)phosphinic acid in ) show that aryl substituents enhance selectivity for larger metal ions (e.g., lanthanides) due to π-interactions and steric tuning .
Q. What computational strategies are effective in predicting the bioactivity of this compound against enzymatic targets?
- Molecular Docking : To model interactions with active sites (e.g., urease inhibition by bis(aminomethyl)phosphinic acid in ) .
- Density Functional Theory (DFT) : For optimizing geometry and electronic properties of metal complexes.
- Molecular Dynamics (MD) Simulations : To assess binding stability and solvent effects. These methods can predict competitive inhibition mechanisms, such as phosphinate groups coordinating nickel ions in urease .
Q. How does this compound compare to alkyl-substituted analogs in solvent extraction of rare earth metals?
Aryl-substituted phosphinic acids often exhibit higher selectivity for transition metals over alkali/alkaline earth metals compared to alkyl analogs (e.g., bis(2,4,4-trimethylpentyl)phosphinic acid in ). The aromatic rings enable π-π interactions with metal complexes, improving separation efficiency in synergistic systems (e.g., with 8-hydroxyquinoline) .
Methodological Considerations
- Contradiction Analysis : While alkyl-phosphinic acids () excel in extracting lighter rare earths, aryl derivatives like this compound may favor heavier lanthanides due to steric and electronic effects. Researchers should validate selectivity via pH-dependent extraction studies .
- Data Gaps : Limited direct studies on this compound necessitate extrapolation from structurally related compounds (e.g., diphenylphosphinic acid in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
